![molecular formula C20H30O3 B1200837 ent-7alpha-Hydroxykaur-16-en-19-oic acid CAS No. 21435-01-8](/img/structure/B1200837.png)
ent-7alpha-Hydroxykaur-16-en-19-oic acid
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Overview
Description
Ent-7alpha-hydroxykaur-16-en-19-oic acid is an ent-kaurane diterpenoid that is ent-kaur-16-en-19-oic acid carrying an additional 7alpha-hydroxy substituent. It is a conjugate acid of an ent-7alpha-hydroxykaur-16-en-19-oate.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Ent-7alpha-hydroxykaur-16-en-19-oic acid is a diterpenoid with a complex structure that contributes to its biological activities. The compound exhibits various mechanisms of action, including:
- Anti-cancer Activity : It has been shown to induce apoptosis in cancer cells by activating the caspase signaling pathway and inhibiting nuclear factor kappa B (NF-κB) activity, which is crucial for cell survival and proliferation .
- Anti-inflammatory Effects : Similar to other kaurenoids, this compound demonstrates potential anti-inflammatory properties, which may be mediated through the inhibition of pro-inflammatory cytokines .
Cancer Research
This compound has garnered attention for its potential use in cancer therapies. Studies have indicated that it can inhibit the growth of various cancer cell lines, including breast and liver cancers. The compound's ability to trigger apoptosis makes it a candidate for further development as an anticancer agent .
Anti-inflammatory Treatments
The anti-inflammatory properties of this compound suggest its potential use in treating inflammatory diseases. Research indicates that it may reduce inflammation through the modulation of immune responses and cytokine production .
Cosmetic Applications
Due to its anti-melanogenic activity, this compound is being explored for use in skin whitening products. Preliminary studies suggest that it can suppress melanin production, making it a candidate for cosmetic formulations aimed at treating hyperpigmentation disorders .
Case Study 1: Anti-cancer Efficacy
A study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results demonstrated significant cytotoxicity, with an IC50 value indicating effective inhibition of cell proliferation. The mechanism was linked to apoptosis induction via mitochondrial pathways.
Case Study 2: Anti-inflammatory Mechanisms
In a model of acute inflammation, this compound was administered to mice subjected to inflammatory stimuli. The compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent .
Properties
CAS No. |
21435-01-8 |
---|---|
Molecular Formula |
C20H30O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(1R,2S,4S,5R,9S,10S,13R)-2-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C20H30O3/c1-12-10-20-11-13(12)5-6-14(20)18(2)7-4-8-19(3,17(22)23)15(18)9-16(20)21/h13-16,21H,1,4-11H2,2-3H3,(H,22,23)/t13-,14+,15+,16+,18+,19-,20+/m1/s1 |
InChI Key |
KMLXVEXJZSTMBV-YDIYEOSVSA-N |
SMILES |
CC12CCCC(C1CC(C34C2CCC(C3)C(=C)C4)O)(C)C(=O)O |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1C[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)O)(C)C(=O)O |
Canonical SMILES |
CC12CCCC(C1CC(C34C2CCC(C3)C(=C)C4)O)(C)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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